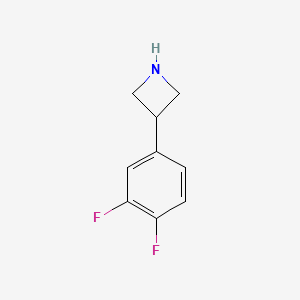

3-(3,4-二氟苯基)氮杂环丁烷

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

“3-(3,4-Difluorophenyl)azetidine” is a chemical compound with the molecular formula C9H9F2N . It is also known as 3-[(3,4-difluorophenyl)methyl]azetidine hydrochloride . The compound has a molecular weight of 169.171 Da .

Synthesis Analysis

Azetidines are synthesized through various methods. A straightforward synthesis of various 1,3-disubstituted azetidines has been accomplished via the alkylation of primary amines with in situ generated bis-triflates of 2-substituted-1,3-propanediols . Another method involves the La(OTf)3-catalyzed intramolecular regioselective aminolysis of cis-3,4-epoxy amines .

Molecular Structure Analysis

The molecular structure of “3-(3,4-Difluorophenyl)azetidine” consists of a four-membered azetidine ring with a 3,4-difluorophenyl group attached .

Chemical Reactions Analysis

The reactivity of azetidines is driven by a considerable ring strain, which makes them excellent candidates for ring-opening and expansion reactions .

Physical And Chemical Properties Analysis

“3-(3,4-Difluorophenyl)azetidine” is a powder with a purity of 95%. It is stored at a temperature of 4 degrees Celsius .

科学研究应用

合成和官能化

Azetidines,包括3-(3,4-二氟苯基)氮杂环丁烷,由于其独特的化学空间可及性,在药物发现中是有价值的基元。它们可以通过各种途径合成,包括环加成、亲核加成和环扩张反应。这些化合物对亲电子和亲核试剂表现出显著的反应性,使得可以合成各种官能化衍生物。例如,氮杂环丁烷是β-内酰胺的前体,对于开发抗生素和其他生物活性化合物至关重要。氮杂环丁酮,一个密切相关的类别,已经显示出应用作为胆固醇吸收抑制剂和酶抑制剂,突显了它们在药物化学中的多功能性(Singh, D’hooghe, & Kimpe, 2008)。

合成中的催化

合成3,3-二芳基氮杂环丁烷展示了氮杂环丁烷在药物发现中访问未开发的化学空间的实用性。一个显著的方法涉及钙(II)催化的弗里德尔-克拉夫茨反应,展示了氮杂环丁烷骨架在促进合成复杂、类似药物的分子中的重要性。这个过程突显了氮杂环丁烷的反应性和官能化潜力,使其在构建药理学相关结构方面具有价值(Denis et al., 2018)。

合成策略的进展

氮杂环丁烷合成策略的最新进展凸显了它们在创造高度官能化分子中的巨大反应性和潜力。这些策略强调了氮杂环丁烷作为药物化学中杂环合成物的多功能性,展示了它们在肽类伪肽、核酸化学和催化过程中的作用(Mehra, Lumb, Anand, & Kumar, 2017)。

衍生物的抗氧化活性

对由苯基脲衍生物衍生的席夫碱和氮杂环丁烷的抗氧化潜力的研究突显了氮杂环丁烷骨架的化学多样性和生物学相关性。这些化合物显示出中等到显著的抗氧化效果,有助于理解氮杂环丁烷及其衍生物在药物化学中的作用(Nagavolu, Velusamy, Chechugari, & Yalavarthi, 2017)。

安全和危害

未来方向

Azetidines are prevalent structural motifs found in various biologically active compounds. Their potential in peptidomimetic and nucleic acid chemistry is considered remarkable . Recent advances in the chemistry and reactivity of azetidines have been reported, and future research will likely continue to explore their synthetic use .

属性

IUPAC Name |

3-(3,4-difluorophenyl)azetidine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9F2N/c10-8-2-1-6(3-9(8)11)7-4-12-5-7/h1-3,7,12H,4-5H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PPUZNOLGWDTJKU-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CN1)C2=CC(=C(C=C2)F)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9F2N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60747626 |

Source

|

| Record name | 3-(3,4-Difluorophenyl)azetidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60747626 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

169.17 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

1203797-46-9 |

Source

|

| Record name | 3-(3,4-Difluorophenyl)azetidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60747626 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![7H-[1,3]Dioxolo[4,5-g][2,1]benzoxazole](/img/structure/B584602.png)

![2,4,6,8-Tetraoxa-5-phosphanonanedioic acid, 5-[[(1R)-2-(6-amino-9H-purin-9-yl)-1-methylethoxy]methyl]-, 1-ethyl 9-(1-methylethyl) ester, 5-oxide](/img/structure/B584603.png)

![2-[[2-(Acetyloxy)benzoyl]oxy]benzoic Acid 2-Carboxyphenyl Ester](/img/structure/B584605.png)

![2-[[2-(Acetyloxy)benzoyl]oxy]benzoic Acid 2-[(2-Carboxyphenoxy)carbonyl]phenyl Ester](/img/structure/B584607.png)

![2-[2-[2-[2-(2-Acetyloxybenzoyl)oxybenzoyl]oxybenzoyl]oxybenzoyl]oxybenzoic acid](/img/structure/B584608.png)

![Sodium 5-{[4-chloro-6-(4-methyl-2-sulfoanilino)-1,3,5-triazin-2-yl]amino}-3-[2-(4,5-dimethyl-2-sulfophenyl)hydrazinylidene]-4-oxo-3,4-dihydronaphthalene-2,7-disulfonate (2/1)](/img/structure/B584612.png)